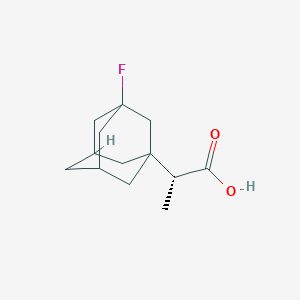![molecular formula C13H9Cl3O B2849430 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene CAS No. 478032-58-5](/img/structure/B2849430.png)
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated derivative of benzene and is known for its applications in various chemical processes and industries. This compound is characterized by the presence of two chlorine atoms and a chloromethyl group attached to a phenoxybenzene structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene typically involves the chlorination of 2,4-dichlorotoluene. The process includes the addition of a small amount of phosphorus trichloride (PCl3) as a catalyst. The reaction is carried out at a temperature of around 120°C under light exposure, with chlorine gas being introduced to achieve chlorination . The reaction is monitored using gas chromatography to control the amount of chlorine gas and ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced monitoring systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the chloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, amines, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or hydrocarbons.
科学研究应用
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bearing chlorine atoms or the chloromethyl group. This leads to the formation of various substituted products, which can further interact with biological or chemical systems.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 2,4-Dichlorophenol
- 2,4-Dichlorotoluene
Uniqueness
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene is unique due to its specific structure, which combines a phenoxy group with chlorinated benzene. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
属性
IUPAC Name |
2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVJGWYDQRDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)


![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2849366.png)
![8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2849367.png)

